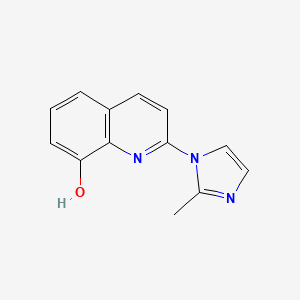

2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol

Description

The molecule 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol is a hybrid structure that marries the distinct chemical personalities of a quinolin-8-ol unit and a 2-methylimidazole (B133640) substituent. This strategic combination results in a versatile ligand scaffold with significant potential in coordination chemistry, materials science, and medicinal chemistry. The exploration of such hybrid molecules is driven by the desire to create multifunctional compounds where the properties of the individual components are not merely additive but synergistic.

The quinoline (B57606) scaffold, a fused bicyclic system of benzene (B151609) and pyridine (B92270), is a cornerstone in the design of therapeutic agents and functional materials. researchgate.netekb.eg Its planar structure and electron-deficient nitrogen atom allow it to participate in π-stacking interactions and hydrogen bonding, making it an effective pharmacophore in medicinal chemistry. ekb.eg Quinoline derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The 8-hydroxyquinoline (B1678124) (quinolin-8-ol) variant, in particular, is a classic bidentate chelating agent, capable of forming stable complexes with a variety of metal ions, a property leveraged in analytical chemistry and for creating metal-based drugs. nih.govresearchgate.net

Similarly, the imidazole (B134444) ring is a five-membered heterocycle with two nitrogen atoms that is a fundamental component of many biological molecules, including the amino acid histidine. researchgate.net This scaffold is prized in ligand design for its versatile coordination capabilities; the nitrogen atoms can act as electron donors, forming strong bonds with metal ions. nbinno.com The imidazole moiety is a key feature in numerous FDA-approved drugs and is explored for its potential to overcome the limitations of existing clinical agents. researchgate.net The fusion of quinoline and imidazole frameworks into a single molecule is a promising strategy in drug design, aiming to integrate the biological versatility of quinoline with the potent enzyme inhibitory properties of imidazole. rsc.org

The strategic combination of quinoline and imidazole cores has led to the development of a diverse class of hybrid ligands with a wide range of applications. In medicinal chemistry, these hybrids are actively investigated as dual-targeting agents, particularly for their anticancer and antimicrobial activities. nih.gov The rationale is that the two pharmacophores can act on different biological targets or pathways, potentially leading to synergistic effects and overcoming drug resistance. researchgate.net For instance, certain quinoline-imidazole hybrids have demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov

In the realm of coordination chemistry, these ligands are used to construct metal complexes with unique structural and electronic properties. nbinno.com The resulting metallo-organic frameworks (MOFs) and coordination polymers have potential applications in catalysis, gas storage, and chemical sensing. nbinno.com The specific arrangement of nitrogen and oxygen donor atoms in ligands like this compound allows for the formation of stable chelate rings with metal ions, influencing the geometry and reactivity of the resulting complexes. nbinno.com Researchers have synthesized and characterized numerous metal complexes of quinoline-imidazole derivatives, studying their photoluminescent properties and potential as materials for organic light-emitting diodes (OLEDs).

While direct experimental data on this compound is scarce in the published literature, its properties and potential reactivity can be inferred from theoretical studies conducted on closely related analogues. For example, extensive research on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, which shares the core quinolin-8-ol and imidazole motifs, provides a valuable theoretical blueprint. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in predicting the molecular geometry, electronic structure, and reactivity of such compounds. nih.gov These calculations can optimize the molecule's structure in different media (gas phase, solvents) and analyze key parameters like bond lengths, bond angles, and dihedral angles. nih.gov For instance, DFT studies on the analogue reveal how the imidazole and quinoline rings are twisted relative to each other. nih.gov Such computational analyses can also predict spectroscopic properties (NMR, IR), which can be compared with experimental data for structural verification. nih.gov

A significant research gap is the lack of specific synthesis, characterization, and application-oriented studies for this compound itself. The influence of the methyl group at the 2-position of the imidazole ring and the direct attachment of the imidazole to the 2-position of the quinoline ring are expected to significantly alter the compound's steric and electronic properties compared to its analogues. This includes changes in its coordination behavior with metal ions, its photophysical properties, and its biological activity. Future research should focus on the synthesis of this specific isomer and a thorough experimental investigation of its properties to validate theoretical predictions and explore its unique potential.

The following tables present representative data from a closely related compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, to illustrate the type of information that is crucial for characterizing such ligands. nih.gov

Table 1: Selected Crystallographic Data for the Analogue 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.8936(1) |

| b (Å) | 9.5521(1) |

| c (Å) | 10.1912(1) |

| β (°) | 109.158(1) |

| Volume (ų) | 1093.52(2) |

| Z | 4 |

Table 2: Selected ¹H-NMR Spectroscopic Data for the Analogue 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol in DMSO-d₆ nih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.93 | s | OH |

| 8.85 | dd | H-2 quinoline |

| 8.53 | dd | H-4 quinoline |

| 7.75 | s | H-2 imidazole |

| 7.58 | t | H-3 quinoline |

| 7.36 | d | H-6 quinoline |

| 7.10 | d | H-4 imidazole |

| 7.05 | d | H-7 quinoline |

| 6.84 | d | H-5 imidazole |

| 5.56 | s | CH₂ |

Structure

3D Structure

Properties

CAS No. |

648896-35-9 |

|---|---|

Molecular Formula |

C13H11N3O |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2-(2-methylimidazol-1-yl)quinolin-8-ol |

InChI |

InChI=1S/C13H11N3O/c1-9-14-7-8-16(9)12-6-5-10-3-2-4-11(17)13(10)15-12/h2-8,17H,1H3 |

InChI Key |

PCXZGIFDBHIYTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=NC3=C(C=CC=C3O)C=C2 |

Origin of Product |

United States |

Spectroscopic and Spectrometric Investigations of 2 2 Methyl 1h Imidazol 1 Yl Quinolin 8 Ol and Its Metal Complexes

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule with multiple aromatic rings like 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol, one-dimensional (¹H and ¹³C) NMR provides initial information, but multi-dimensional techniques are often essential for complete and unambiguous signal assignment.

Multi-dimensional NMR Techniques for Unambiguous Assignment

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for mapping the connectivity of protons and carbons within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline (B57606) and imidazole (B134444) rings, as well as a signal for the methyl group. The aromatic region would be complex due to the coupling between adjacent protons on both heterocyclic systems.

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. The chemical shifts would be characteristic of the sp² carbons in the aromatic rings and the sp³ carbon of the methyl group.

COSY: This experiment reveals proton-proton couplings (typically through 2-3 bonds), allowing for the identification of adjacent protons within the quinoline and imidazole rings.

HSQC: This experiment correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of carbon resonances.

HMBC: This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is particularly useful for identifying quaternary carbons and for confirming the connectivity between the imidazole and quinoline rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Moiety (Note: Data is illustrative and based on analogous structures. Actual values may vary.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinoline Ring | ||

| H-3 | ~7.6 | ~122.0 |

| H-4 | ~8.2 | ~136.5 |

| H-5 | ~7.5 | ~128.0 |

| H-6 | ~7.3 | ~118.0 |

| H-7 | ~7.1 | ~110.0 |

| C-2 | - | ~150.0 |

| C-8 | - | ~155.0 |

| C-9 | - | ~140.0 |

| C-10 | - | ~129.5 |

| Imidazole Ring | ||

| H-4' | ~7.0 | ~121.0 |

| H-5' | ~7.2 | ~128.5 |

| C-2' | - | ~145.0 |

| Methyl Group | ||

| -CH₃ | ~2.5 | ~15.0 |

Ligand-Metal Interaction Studies via Paramagnetic and Diamagnetic Probes

NMR spectroscopy is also a powerful tool for studying the formation of metal complexes. Upon coordination of a metal ion to the ligand, significant changes in the NMR spectrum can be observed.

Diamagnetic Metal Complexes (e.g., Zn²⁺, Cd²⁺): When this compound coordinates to a diamagnetic metal ion, the chemical shifts of the protons and carbons near the coordination sites will change. This change, known as the coordination chemical shift, provides information about which atoms of the ligand are involved in bonding to the metal. Typically, protons on the quinoline and imidazole rings experience downfield shifts due to the deshielding effect of the metal ion.

Paramagnetic Metal Complexes (e.g., Cu²⁺, Co²⁺, Ni²⁺): Coordination to a paramagnetic metal ion has a more dramatic effect on the NMR spectrum. The unpaired electrons of the metal cause large shifts in the resonance frequencies (paramagnetic shifts) and significant broadening of the NMR signals. While this can make the spectrum more difficult to interpret, the magnitude and sign of the paramagnetic shifts can provide detailed information about the geometry of the complex and the distribution of unpaired electron spin density over the ligand framework.

UV-Vis Absorption and Fluorescence Spectroscopic Studies

Electronic spectroscopy (UV-Visible absorption and fluorescence) provides insights into the electronic structure and photophysical properties of the ligand and its metal complexes.

Electronic Transitions and Band Assignments in Solution and Solid State

The UV-Vis absorption spectrum of this compound in solution is typically characterized by intense absorption bands in the ultraviolet region. These bands are generally assigned to π→π* and n→π* electronic transitions within the aromatic quinoline and imidazole rings.

π→π transitions:* These high-energy transitions are responsible for the strong absorption bands typically observed below 350 nm.

n→π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from nitrogen or oxygen atoms) to an anti-bonding π* orbital. They are often less intense and may appear as shoulders on the main π→π* bands.

Upon complexation with a metal ion, the absorption spectrum can change significantly. New bands may appear, and existing bands may shift in wavelength (bathochromic/red shift or hypsochromic/blue shift). These changes can be attributed to:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

The absorption properties can also be influenced by the solvent polarity and whether the measurement is taken in solution or in the solid state, due to differences in molecular conformation and intermolecular interactions.

Table 2: Typical UV-Vis Absorption and Fluorescence Data for 8-Hydroxyquinoline (B1678124) Derivatives and their Zn(II) Complexes in Solution (Note: Data is illustrative and based on analogous structures.)

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

| Ligand | Methanol | ~250, ~320 | ~480 |

| Ligand | Toluene | ~255, ~325 | ~460 |

| Zn(II) Complex | Methanol | ~260, ~340 | ~500 |

| Zn(II) Complex | Toluene | ~265, ~345 | ~490 |

Mechanistic Aspects of Photoluminescence and Energy Transfer in Complexes

While many 8-hydroxyquinoline derivatives exhibit fluorescence, the intensity is often modest. However, upon coordination to certain metal ions, particularly d¹⁰ ions like Zn²⁺, a significant enhancement of fluorescence is often observed. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF). The mechanism involves the metal ion binding to the ligand, which increases the structural rigidity of the molecule. This rigidity reduces the efficiency of non-radiative decay pathways (like vibrational relaxation and intersystem crossing), leading to a higher fluorescence quantum yield.

In complexes with transition metals possessing d-orbitals, energy transfer processes can occur. For instance, after the ligand absorbs light (ligand-centered excitation), the energy can be transferred to the metal center, potentially leading to metal-centered emission or non-radiative decay. Conversely, in some cases, MLCT or LMCT excited states can be populated, leading to emission from these charge-transfer states. The specific photoluminescence mechanism is highly dependent on the nature of the metal ion, the ligand structure, and the geometry of the resulting complex.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds. By analyzing the vibrational modes of this compound and its metal complexes, key information about the coordination environment can be obtained.

The IR spectrum of the free ligand would show characteristic bands for:

O-H stretching: A broad band typically in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

C=N and C=C stretching: A series of sharp bands in the 1650-1450 cm⁻¹ region due to vibrations of the quinoline and imidazole rings.

C-O stretching: A band around 1200-1100 cm⁻¹ for the phenolic C-O bond.

Upon formation of a metal complex, significant changes in the vibrational spectrum are expected:

The broad O-H stretching band will disappear if the hydroxyl proton is lost upon coordination.

The C-O stretching frequency often shifts to a higher wavenumber, indicating the formation of a C-O-Metal bond.

Shifts in the C=N and C=C stretching frequencies of the quinoline and imidazole rings can indicate that the nitrogen atoms are involved in coordination to the metal center.

New, low-frequency bands may appear (typically below 600 cm⁻¹), which can be assigned to Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) stretching vibrations, providing direct evidence of coordination.

Raman spectroscopy provides complementary information and is particularly useful for studying symmetric vibrations and vibrations of the molecular backbone.

Table 3: Key IR Vibrational Frequencies for 8-Hydroxyquinoline Derivatives and their Metal Complexes (Note: Data is illustrative and based on analogous structures.)

| Vibration Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment |

| ν(O-H) | ~3300 (broad) | Absent | Hydroxyl Stretch |

| ν(C=N) | ~1620 | ~1610 (shift) | Imine/Aromatic Stretch |

| ν(C=C) | ~1580, ~1500 | Shifted | Aromatic Ring Stretch |

| ν(C-O) | ~1150 | ~1170 (shift) | Phenolic C-O Stretch |

| ν(M-N) | - | ~550 | Metal-Nitrogen Stretch |

| ν(M-O) | - | ~450 | Metal-Oxygen Stretch |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing precise information on the molecular weight and elemental composition, as well as insights into the molecule's structure through the analysis of its fragmentation patterns. For this compound, mass spectrometric analysis serves to confirm its molecular formula (C₁₃H₁₁N₃O) and provides a basis for understanding its chemical stability and the pathways through which it fragments upon ionization.

Typically, soft ionization techniques such as Electrospray Ionization (ESI) are employed to confirm the molecular weight. In ESI-MS, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 226.1. This is consistent with data from structurally similar compounds like 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, which also presents a clear [M+H]⁺ signal. nih.gov High-resolution mass spectrometry (HRMS) would further confirm the elemental composition, distinguishing it from other potential isobaric compounds.

The primary fragmentation is likely to involve the cleavage of the bond between the quinoline and imidazole rings. Key fragmentation steps and the resulting ions are outlined below:

Loss of the methyl-imidazole moiety: Cleavage of the C-N bond linking the two heterocyclic systems could result in a quinolin-8-ol cation radical fragment.

Fragmentation of the quinoline ring: The quinolin-8-ol fragment itself can undergo further fragmentation. A characteristic fragment for quinolin-8-ol derivatives is observed at m/z 145, corresponding to the quinolin-8-ol moiety. researchgate.net Subsequent loss of carbon monoxide (CO) could lead to further daughter ions.

Fragmentation involving the imidazole ring: The imidazole ring can undergo characteristic cleavages, including the loss of a methyl radical (CH₃•) or hydrogen cyanide (HCN).

A proposed summary of major fragments for this compound under EI-MS is presented in the table below.

| Proposed Fragment Ion | Formula | m/z (Mass-to-Charge Ratio) | Proposed Origin |

| [M]⁺ | [C₁₃H₁₁N₃O]⁺ | 225 | Molecular Ion |

| [M-CH₃]⁺ | [C₁₂H₈N₃O]⁺ | 210 | Loss of methyl radical from imidazole |

| [Quinolin-8-ol]⁺ | [C₉H₇NO]⁺ | 145 | Cleavage of the imidazole-quinoline bond |

| [Imidazole moiety]⁺ | [C₄H₅N₂]⁺ | 81 | Cleavage of the imidazole-quinoline bond |

| [M-HCN]⁺ | [C₁₂H₁₀N₂O]⁺ | 198 | Loss of hydrogen cyanide from imidazole ring |

This interactive table summarizes the plausible fragmentation patterns based on the analysis of related chemical structures.

For metal complexes of this compound, mass spectrometry can confirm the stoichiometry of the complex (e.g., 1:1, 1:2 metal-to-ligand ratio) and provide information about the stability of the coordination sphere.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Geometry

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the electronic structure and local geometric environment of a specific absorbing atom within a molecule. It is particularly valuable for studying metal complexes of this compound, as it can provide detailed information about the metal center in various states, including crystalline solids, solutions, and biological systems. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES Analysis: The XANES region, which includes the pre-edge and the rising edge of the absorption spectrum, is sensitive to the oxidation state and coordination geometry of the absorbing metal atom.

Oxidation State: The energy of the absorption edge is directly correlated with the oxidation state of the metal ion; a higher oxidation state results in a shift of the edge to higher energy.

Coordination Geometry: The features of the pre-edge region arise from electronic transitions to unoccupied orbitals (e.g., 1s → 3d transitions in first-row transition metals). The intensity and shape of these pre-edge peaks are indicative of the coordination geometry (e.g., tetrahedral vs. octahedral) and the degree of centrosymmetry around the metal ion. For instance, non-centrosymmetric geometries lead to more intense pre-edge features due to increased p-d orbital mixing.

EXAFS Analysis: The EXAFS region consists of oscillations that appear at energies above the absorption edge. These oscillations result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data provides precise quantitative information about the local structure around the metal center.

Coordination Number: The number of atoms directly bonded to the central metal ion can be determined.

Bond Distances: The distances between the absorbing metal atom and its neighboring atoms can be calculated with high precision (typically within ±0.02 Å).

Atom Identification: The identity of the neighboring atoms (e.g., nitrogen, oxygen) can be determined based on their scattering properties.

For a metal complex of this compound, where the metal ion is chelated by the nitrogen of the quinoline ring and the oxygen of the hydroxyl group, as well as potentially by the nitrogen of the imidazole ring, XAS would be instrumental. For example, in an iron(II) complex, EXAFS analysis could confirm the formation of an FeN₆ or a mixed FeNₓOᵧ coordination core and precisely measure the Fe-N and Fe-O bond lengths.

The table below summarizes the key information obtainable from XAS studies of these metal complexes.

| XAS Region | Information Provided | Application to Metal Complexes of this compound |

| XANES | Metal Oxidation State | Determines if the metal is, for example, Fe(II) or Fe(III), Cu(I) or Cu(II). |

| Coordination Geometry | Distinguishes between geometries like tetrahedral, square planar, or octahedral. | |

| EXAFS | Bond Distances | Measures the precise M-N and M-O bond lengths within the coordination sphere. |

| Coordination Number | Determines the number of N and O atoms directly bonded to the metal center. | |

| Identity of Neighboring Atoms | Confirms the coordination by nitrogen and oxygen atoms from the ligand. |

This interactive table outlines the structural and electronic details that can be elucidated using X-ray Absorption Spectroscopy.

By providing such detailed insights, XAS serves as a critical tool for characterizing the electronic and geometric structure of metal complexes involving the this compound ligand, complementing data from other spectroscopic and diffraction techniques.

Computational and Theoretical Studies on 2 2 Methyl 1h Imidazol 1 Yl Quinolin 8 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. For quinoline-imidazole derivatives, these methods can reveal details about molecular geometry, orbital energies, and photophysical properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a good balance of accuracy and computational cost. nih.gov For derivatives similar to 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol, such as 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, DFT calculations have been successfully employed to optimize molecular geometries. nih.gov These studies, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide detailed information on bond lengths, bond angles, and dihedral angles. nih.gov

For instance, in the optimized structure of a related quinoline-imidazole derivative, the quinoline (B57606) and imidazole (B134444) rings are not coplanar, which has significant implications for the molecule's electronic properties and intermolecular interactions. The calculated geometric parameters from DFT studies on these derivatives generally show good agreement with experimental data obtained from X-ray crystallography, validating the theoretical approach. nih.gov

The energetics of the molecule, including total energy, dipole moment, and solvation energies in different media (e.g., gas phase, aqueous solution, DMSO), can also be determined. nih.gov These calculations help in understanding the stability and reactivity of the molecule in various environments. For example, higher solvation energy in an aqueous solution compared to DMSO suggests greater stability in a polar protic environment. nih.gov

Table 1: Representative Calculated Energetic Properties for a Quinoline-Imidazole Derivative

| Property | Gas Phase | Aqueous Solution | DMSO Solution |

| Total Energy (Hartree) | -745.9 | -746.0 | -745.9 |

| Dipole Moment (Debye) | 3.5 | 4.8 | 4.5 |

| Solvation Energy (kcal/mol) | N/A | -15.2 | -12.8 |

Note: Data is illustrative and based on typical values for similar compounds.

Furthermore, DFT is used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity, kinetic stability, and electronic transitions of a molecule. nih.govnih.gov A smaller energy gap generally implies higher reactivity and polarizability. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited state properties of molecules. nih.gov This method is particularly useful for predicting the photophysical characteristics of fluorescent molecules like many quinoline derivatives. nih.gov TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the vertical excitation energies and oscillator strengths of electronic transitions. nih.gov

For quinoline-imidazole systems, TD-DFT calculations can identify the nature of the electronic transitions, such as π-π* or n-π* transitions, which are responsible for the observed absorption bands. nih.gov The predicted absorption wavelengths from TD-DFT often correlate well with experimental spectra, allowing for the assignment of spectral features to specific electronic transitions within the molecule. nih.gov The influence of different solvents on the photophysical properties can also be modeled, providing insights into solvatochromic effects. nih.gov More advanced ab initio methods can also be employed for higher accuracy, though they are more computationally demanding.

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 -> S1 | 3.10 | 400 | 0.25 |

| S0 -> S2 | 3.54 | 350 | 0.15 |

| S0 -> S3 | 4.13 | 300 | 0.40 |

Note: This data is hypothetical and serves to illustrate typical TD-DFT output for similar chromophoric systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal the different accessible conformations and the energetic barriers between them. nih.gov

By simulating the molecule in a solvent box (e.g., water), MD can provide insights into how the solvent molecules arrange around the solute and how they influence its conformation. This is crucial for understanding the behavior of the molecule in a biological or chemical system. Analysis of the MD trajectory can reveal stable conformations, the flexibility of different parts of the molecule, and the formation of intra- and intermolecular hydrogen bonds. nih.gov

Furthermore, MD simulations are instrumental in studying the interactions between the molecule and other chemical species, such as proteins or DNA. In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to calculate the binding free energy. nih.gov Techniques like Hirshfeld surface analysis can also be employed to visualize and quantify intermolecular interactions in the crystalline state. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental measurements. For this compound and its derivatives, DFT calculations can predict various spectroscopic parameters.

Vibrational Spectra (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities, which correspond to the peaks in infrared (IR) and Raman spectra. The calculated spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov A good correlation between the calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure in solution. nih.gov

Electronic Spectra (UV-Vis): As mentioned in section 5.1.2, TD-DFT is used to predict UV-Vis absorption spectra. The close agreement between the predicted and measured λmax values validates the computational approach and provides a deeper understanding of the electronic structure. nih.gov

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Quinoline-Imidazole Derivative

| Spectroscopic Data | Experimental Value | Calculated Value |

| Key IR peak (C=N stretch, cm⁻¹) | 1620 | 1635 |

| ¹H NMR (aromatic proton, ppm) | 7.5 | 7.6 |

| ¹³C NMR (quinoline carbon, ppm) | 148 | 149 |

| UV-Vis λmax (nm) | 310 | 305 |

Note: This table presents representative data to illustrate the typical level of agreement between experimental and computed values for similar compounds.

Computational Approaches to Reaction Mechanism Elucidation in Synthesis and Catalysis

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, computational studies can be used to explore different reaction pathways, identify transition states, and calculate activation energies. This information helps in understanding the factors that control the reaction's feasibility, rate, and selectivity.

For example, in the synthesis of quinoline derivatives, computational studies can model key steps such as condensation and cyclization reactions to determine the most energetically favorable pathway. Similarly, if the molecule is investigated for its catalytic activity, computational methods can be used to model the catalytic cycle, including substrate binding, the chemical transformation steps, and product release. By calculating the energy profile of the entire catalytic process, researchers can gain insights into the mechanism and identify the rate-determining step, which is crucial for designing more efficient catalysts.

Mechanistic Aspects of Biological Activity of 2 2 Methyl 1h Imidazol 1 Yl Quinolin 8 Ol Analogues in Vitro Studies

Interaction Mechanisms with Biomolecules and Subcellular Components

The biological effects of 2-(imidazol-1-yl)quinoline derivatives are rooted in their ability to interact with essential biomolecules. These interactions can lead to the disruption of normal cellular functions, culminating in outcomes such as cytotoxicity in cancer cells.

Enzyme Inhibition Mechanisms (Kinetic and Binding Studies)

Analogues of 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol have been identified as potent inhibitors of various enzymes crucial for cancer cell survival and proliferation. Studies on biquinoline-imidazole-benzothiazole hybrids, which share a core 2-(1H-imidazol-1-yl)quinoline structure, have demonstrated significant inhibitory activity against key enzymes.

For instance, specific derivatives have shown potent activity against Epidermal Growth Factor Receptor (EGFR) and β-ketoacyl-ACP synthase (FabH). Compound 6j from a synthesized series was identified as a particularly effective inhibitor of EGFR with a half-maximal inhibitory concentration (IC₅₀) of 0.14 µM. The same compound also inhibited the bacterial enzyme FabH with an IC₅₀ of 3.1 µM nih.gov.

Another relevant mechanism of action for related structures involves the inhibition of inducible nitric oxide synthase (iNOS). By screening combinatorial libraries, 2-(imidazol-1-yl)pyrimidines were found to inhibit the dimerization of iNOS monomers, a process essential for the enzyme's activity. This inhibition prevents the formation of the active dimeric form of the enzyme nih.gov.

Table 1: In Vitro Enzyme Inhibition by Analogues of this compound

| Compound/Analogue Class | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Biquinoline-imidazole hybrid 6j | EGFR | 0.14 ± 0.03 | nih.gov |

| Biquinoline-imidazole hybrid 6j | FabH | 3.1 | nih.gov |

| 2-(Imidazol-1-yl)pyrimidines | iNOS Dimerization | - | nih.gov |

Nucleic Acid Binding Modes and Intercalation Studies (DNA, RNA)

The planar aromatic structure of the quinoline (B57606) moiety suggests that interaction with nucleic acids could be a primary mechanism of action. Studies on various quinoline and imidazole (B134444) derivatives support this hypothesis, indicating that these compounds can bind to DNA, potentially through intercalation, leading to disruption of DNA synthesis and function nih.gov.

Research on sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives and their metal complexes has shown that these molecules can bind to both Plasmid (pUC 19) DNA and Calf Thymus DNA. Spectroscopic and gel electrophoresis studies suggest that the binding mode is intercalation, where the ligand inserts itself between the base pairs of the DNA researchgate.net. The binding affinity is often enhanced upon chelation with metal ions researchgate.net.

Similarly, studies on 1,2,3-triazole hybrids of 8-hydroxyquinoline have quantified the DNA binding affinity. These compounds exhibited high binding constants (Kb) with herring fish sperm DNA (hs-DNA), in the range of (0.09–3.9) × 10⁵ L mol⁻¹, further supporting an intercalative binding mode nih.gov. The structural features, such as the length of the linker chain between the quinoline and triazole moieties, were found to influence the binding affinity nih.gov.

Table 2: DNA Binding Constants for 8-Hydroxyquinoline Analogues

| Compound Class | DNA Type | Binding Constant (Kb) (L mol⁻¹) | Proposed Binding Mode | Reference |

|---|---|---|---|---|

| Sulfonamide substituted 8-hydroxyquinolines | Plasmid & Calf Thymus DNA | Not specified | Intercalation | researchgate.net |

| 8-Hydroxyquinoline-triazole hybrids | Herring Fish Sperm DNA | (0.09–3.9) × 10⁵ | Intercalation | nih.gov |

Protein-Ligand Binding Affinities and Specificity (In Vitro Characterization)

Beyond enzyme and DNA interactions, analogues have been specifically designed to target other proteins involved in cancer pathogenesis. A notable example is the inhibition of Bromodomain-containing protein 4 (BRD4), an epigenetic reader that is a therapeutic target in many cancers mdpi.com.

Rational drug design has led to the development of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel and potent BRD4 inhibitors. These compounds were optimized from the parent compound nitroxoline. Mechanistic studies confirmed that these inhibitors could down-regulate the expression of the oncogene c-Myc, a downstream target of BRD4, thereby inhibiting cancer cell growth mdpi.com. This work highlights the potential for specific protein targeting by this class of compounds.

Cellular Uptake and Subcellular Localization Mechanisms (In Vitro Cell Culture Studies)

While the precise mechanisms of cellular uptake and subcellular localization for this compound have not been extensively detailed in the available literature, some inferences can be drawn from related compounds. The quinoline scaffold generally imparts lipophilicity, which may facilitate passive diffusion across the cell membrane. However, transporter-mediated uptake cannot be ruled out, as many xenobiotics are substrates for solute carrier (SLC) and other transporter families nih.gov.

Studies on fluorescent derivatives of 8-hydroxyquinoline in fungal cells have shown accumulation at the cell periphery, suggesting an interaction with the cell wall researchgate.net. While this is not directly transferable to mammalian cells, it underscores that the destination of these compounds can be highly specific. The observed downstream effects of analogues, such as apoptosis induction via the mitochondrial pathway and interaction with nuclear DNA, strongly imply that these compounds or their active metabolites can penetrate the cell and localize within specific organelles like mitochondria and the nucleus researchgate.netnih.govnih.gov. However, direct experimental evidence from subcellular fractionation or high-resolution imaging studies in mammalian cancer cells is needed for confirmation.

Mechanistic Insights into Modulatory Effects on Cellular Pathways (e.g., Apoptosis Induction, Signaling Pathways)

A significant body of evidence points to the induction of apoptosis (programmed cell death) as a key mechanism for the anticancer effects of quinoline-imidazole analogues. These compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway.

In vitro studies on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives in HepG2 liver cancer cells demonstrated that these compounds induce apoptosis in a dose-dependent manner nih.govnih.gov. The mechanistic investigation revealed several key events:

Regulation of Apoptotic Proteins : The compounds caused an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade nih.govnih.gov.

Mitochondrial Disruption : The altered protein balance leads to the release of cytochrome c from the mitochondria into the cytoplasm nih.gov.

Caspase Activation : Cytosolic cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3 nih.govnih.gov.

PARP Cleavage : Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), an event that facilitates cellular disassembly and serves as a hallmark of apoptosis nih.gov.

Furthermore, these analogues have been shown to induce the production of reactive oxygen species (ROS) and increase intracellular Ca²⁺ levels, both of which can act as upstream signals for apoptosis nih.govresearchgate.net.

In addition to apoptosis, these compounds can affect the cell cycle. Treatment with 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives was found to cause cell cycle arrest at the G₂/M phase, preventing cancer cells from proceeding through mitosis. This arrest was associated with the inhibition of cyclin-dependent kinase (CDK) activity and the activation of the tumor suppressor protein p53 nih.govnih.gov.

Structure-Activity Relationships: Elucidating Mechanistic Contributions of Substituents to Biological Outcomes

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the quinoline-imidazole scaffold. Research has shown that the type and position of substituents on both the quinoline and imidazole rings significantly influence the compound's efficacy and selectivity.

Substituents on the Quinoline Ring : In a series of quinoline-imidazole hybrids developed as antimalarial agents, the introduction of a bromine (Br) atom or a methoxy (B1213986) (OMe) group on the quinoline ring was found to enhance the antimalarial activity and improve the selectivity index researchgate.net. For a series of quinoline-imidazole derivatives with antitumor activity, compounds where the C-6 position of the quinoline ring was substituted by a bromine atom showed better in vitro anticancer activity researchgate.net. In contrast, for certain imatinib-quinoline hybrids, substitution at the C-2 position of the quinoline ring led to a decrease in antiproliferative activity rsc.org.

Substituents on the Imidazole/Benzimidazole Moiety : In a study of hybrid quinoline-imidazole/benzimidazole salts with anticancer and antibacterial properties, the nature of the substituent on the benzoyl moiety attached to the imidazole was critical. Compounds bearing a phenyl group in the para-position of the benzoyl moiety were identified as the most promising candidates for future drug development.

Stereochemistry : The stereochemistry of the molecule can also play a vital role. For an active racemic mixture of a quinoline-imidazole hybrid, separation of the enantiomers revealed that the (-)-enantiomer possessed more potent antimalarial activity than the (+)-enantiomer, with an IC₅₀ of 0.10 µM researchgate.net.

These findings demonstrate that careful modification of the core structure can fine-tune the mechanistic and biological properties of these compounds, enhancing their potency and selectivity for specific biological targets.

Catalytic Applications of 2 2 Methyl 1h Imidazol 1 Yl Quinolin 8 Ol and Its Metal Complexes

Heterogeneous Catalysis Systems: Design and Performance Evaluation

Heterogeneous catalysis, where the catalyst exists in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. Ligands like 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol are prime candidates for immobilization onto solid supports to create robust heterogeneous catalysts.

The design of such systems typically involves anchoring the ligand or its pre-formed metal complex onto inorganic supports like silica (B1680970), alumina, or zeolites, or onto organic polymers. The quinolin-8-ol group, for instance, can be modified to covalently bond to a support material. Alternatively, the entire metal complex can be encapsulated within the porous structure of a metal-organic framework (MOF), where the ligand itself might act as a building block or linker. nbinno.com

While specific examples employing this compound are scarce, related systems provide proof of concept. For example, palladium nanoparticles supported on aluminum-titanium mixed oxides have been effectively used for the heterogeneous hydrogenation of imidazole-based aldehydes. rsc.org This demonstrates that the imidazole (B134444) moiety is compatible with heterogeneous systems and can participate in catalytic transformations. The design of a heterogeneous catalyst based on this compound would aim to combine the robust, recyclable nature of a solid support with the high activity and selectivity conferred by the ligand's coordination to a metal center. Performance evaluation would focus on metrics such as conversion rates, product selectivity, catalyst stability, and the potential for leaching of the metal or ligand into the reaction medium over multiple cycles.

Homogeneous Catalysis Systems: Scope and Selectivity

In homogeneous catalysis, the catalyst and reactants are in the same phase, often leading to higher activity and selectivity under milder conditions. The chelating nature of this compound makes it an excellent ligand for stabilizing transition metal ions in solution, opening avenues for a wide range of catalytic reactions.

Oxidation Reactions (e.g., Epoxidation, Hydroxylation)

The most directly analogous research for this compound lies in oxidation catalysis. Vanadium(IV) complexes featuring methyl-substituted 8-hydroxyquinolines, such as [VO(2-Me-quin)₂], have demonstrated significant activity in the oxidation of hydrocarbons using hydrogen peroxide (H₂O₂). mdpi.comnih.govresearchgate.net These systems, often enhanced by a co-catalyst like 2-pyrazinecarboxylic acid (PCA), can effectively oxidize saturated hydrocarbons like cyclohexane. mdpi.comnih.gov

Table 1: Performance of a Vanadium Complex with a 2-Methyl-8-hydroxyquinoline Ligand in Cyclohexane Oxidation Data sourced from studies on analogous compounds. mdpi.comnih.gov

| Substrate | Catalyst System | Oxidant | Time (h) | Temperature (°C) | Total Yield (%) | Products |

|---|---|---|---|---|---|---|

| Cyclohexane | [VO(2-Me-quin)₂] / PCA | H₂O₂ | 5 | 50 | 48 | Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone |

Reduction Reactions (e.g., Hydrogenation, Transfer Hydrogenation)

The quinoline (B57606) and imidazole rings are both susceptible to reduction under catalytic conditions. The hydrogenation of the quinoline core is a well-studied process, typically catalyzed by platinum-group metals like palladium, rhodium, and ruthenium. researchgate.netscispace.com Depending on the catalyst and reaction conditions, hydrogenation can be selective to the nitrogen-containing ring to produce 1,2,3,4-tetrahydroquinoline, or it can proceed to full saturation to yield decahydroquinoline. researchgate.net

Similarly, imidazole derivatives can be hydrogenated. For instance, 2-imidazolecarboxaldehyde can be reduced to 2-methylimidazole (B133640) over a palladium catalyst. rsc.org Therefore, a metal complex of this compound could potentially catalyze the hydrogenation or transfer hydrogenation of various unsaturated substrates, such as alkenes, alkynes, imines, and ketones. The specific ligand architecture would influence the catalyst's activity and selectivity, for example, by directing the hydrogenation to a specific functional group in a complex molecule.

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

The combination of an imidazole group with a quinoline framework is highly promising for cross-coupling catalysis, particularly with palladium. Imidazole-based ligands, often in the form of N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts, are renowned for their ability to form highly stable and active palladium catalysts for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. researchgate.net These ligands act as strong σ-donors, which facilitates the crucial oxidative addition step in the catalytic cycle and enhances catalyst stability.

While not the specific ligand, the successful use of a palladium catalyst for a Suzuki reaction on an 8-bromo-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline demonstrates that the general molecular structure is highly compatible with cross-coupling conditions. preprints.org A palladium(II) complex of this compound would be expected to form a catalytically active Pd(0) species in situ, capable of mediating the coupling of aryl halides or triflates with a variety of partners, including boronic acids, amines, and alkynes. nih.govnih.gov

Asymmetric Catalysis with Chiral Derivatives: Enantioselectivity and Diastereoselectivity

The development of chiral versions of this compound presents a compelling strategy for asymmetric catalysis. By introducing a stereocenter, for example, by replacing the 2-methyl group on the imidazole with a chiral substituent or by using a chiral backbone, the ligand can create a chiral environment around the metal center. This chiral pocket can then differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer over the other.

Chiral ligands containing oxazoline (B21484) or imidazole moieties have been widely used in a plethora of asymmetric reactions, achieving high levels of enantioselectivity. bldpharm.comsciforum.net For example, chiral pyridine-aminophosphine ligands derived from tetrahydroquinoline scaffolds have been applied in iridium-catalyzed asymmetric hydrogenation of olefins and imines with excellent results (up to 99% enantiomeric excess, ee). rsc.org A chiral analogue of this compound, when complexed with an appropriate metal like iridium, rhodium, or palladium, could be a potent catalyst for asymmetric hydrogenations, alkylations, or cycloaddition reactions. The success of such a catalyst would be measured by its ability to produce the desired product with high enantioselectivity (high ee%) and/or diastereoselectivity (high dr).

Reaction Mechanism Elucidation in Catalytic Cycles

Understanding the reaction mechanism is key to optimizing a catalyst and expanding its applications. For metal complexes of this compound, mechanistic studies would focus on identifying key catalytic intermediates and determining turnover-limiting steps.

In the context of the vanadium-catalyzed oxidation reactions, mechanistic studies on analogous systems suggest that the reaction may proceed through the formation of free hydroxyl radicals. mdpi.comresearchgate.net Elucidation would involve techniques like radical trapping experiments and kinetic studies to determine the role of the metal complex, oxidant, and co-catalyst in the catalytic cycle.

For hypothetical palladium-catalyzed cross-coupling reactions, the mechanism is expected to follow the well-established cycle of:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X).

Transmetalation: The resulting Ar-Pd(II)-X complex exchanges its halide with the organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling).

Reductive Elimination: The diaryl-Pd(II) intermediate eliminates the final cross-coupled product, regenerating the Pd(0) catalyst.

Mechanistic studies would aim to characterize the geometry and electronic structure of these intermediates, potentially using a combination of spectroscopy (e.g., NMR), kinetics, and computational methods like Density Functional Theory (DFT) to map the energy profile of the catalytic cycle and identify the highest energy barrier, or the turnover-limiting step.

Ligand Design Strategies for Enhanced Catalytic Performance and Stability

The efficacy of a metal complex in catalysis is profoundly influenced by the molecular architecture of its coordinating ligands. For catalysts based on this compound, the ligand framework offers numerous opportunities for modification to enhance catalytic activity, selectivity, and operational stability. The rational design of next-generation catalysts involves a multi-pronged approach, focusing on the strategic manipulation of steric, electronic, and structural properties of the ligand. These modifications are aimed at fine-tuning the coordination environment of the metal center to optimize its interaction with substrates and stabilize key intermediates in the catalytic cycle.

Steric Tuning for Selectivity and Activity Control

The introduction of sterically demanding substituents on the ligand scaffold is a powerful strategy to control the catalytic process. By strategically placing bulky groups near the metal's coordination sphere, it is possible to create a defined pocket that dictates the orientation of incoming substrates, thereby enhancing selectivity (e.g., regioselectivity or enantioselectivity).

Research on related quinoline-based catalytic systems has shown that the steric demand of substituents can significantly influence coordination geometry and, consequently, the redox potential of the metal center. For instance, in analogous copper complexes, increasing the steric bulk of substituents at the 2-position of the quinoline ring leads to a stabilization of the Cu(I) oxidation state, which can be crucial for certain catalytic cycles. rsc.org However, excessive steric hindrance can also impede substrate access to the active site or even prevent the necessary chelation of the metal ion, ultimately reducing or eliminating catalytic activity. iosrjournals.orgnih.gov Therefore, a delicate balance must be achieved. For the this compound framework, modifications could include replacing the methyl group on the imidazole ring with larger alkyl or aryl groups.

Table 1: Hypothetical Steric Modifications and Their Predicted Catalytic Impact

| Modification Site | Substituent | Predicted Effect on Selectivity | Predicted Effect on Reaction Rate |

| Imidazole C2-Position | Isopropyl | Moderate Increase | Slight Decrease |

| Imidazole C2-Position | tert-Butyl | Significant Increase | Significant Decrease |

| Quinoline C7-Position | Phenyl | Moderate Increase | Variable |

Modulation of Electronic Properties

The electronic nature of the ligand directly impacts the electron density at the metal center, which in turn governs its reactivity. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings of the quinoline or imidazole moieties, the ligand's donor capacity can be precisely adjusted.

Electron-Donating Groups (e.g., -OCH₃, -NH₂): EDGs increase the electron density on the coordinating nitrogen and oxygen atoms. This strengthens the metal-ligand bond, leading to more stable complexes. A more electron-rich metal center may show enhanced reactivity in oxidative addition steps.

Electron-Withdrawing Groups (e.g., -Cl, -NO₂): EWGs decrease the electron density on the donor atoms. This can weaken the metal-ligand bond but increases the electrophilicity (Lewis acidity) of the metal center, making it potentially more active in reactions involving nucleophilic attack on a coordinated substrate. mdpi.com Studies on quinoline-imidazole hybrids have shown that substitutions such as bromo and methoxy (B1213986) groups on the quinoline ring can improve biological activity, underscoring the importance of electronic tuning. nih.gov The introduction of charged substituents, such as converting the imidazole to an imidazolium salt, can exert a very strong electron-withdrawing effect, dramatically altering the redox properties of the resulting metal complex. nih.gov

Table 2: Influence of Substituents on Ligand Electronic Properties and Catalytic Activity

| Substituent & Position | Group Type | Effect on 8-OH pKa | Effect on Metal Center | Potential Catalytic Consequence |

| 5-Nitro (-NO₂) on Quinoline | EWG | Decrease | More Electrophilic | Increased activity for nucleophilic attack |

| 7-Methoxy (-OCH₃) on Quinoline | EDG | Increase | More Electron-Rich | Increased stability, enhanced oxidative addition |

| 5-Chloro (-Cl) on Quinoline | EWG | Decrease | More Electrophilic | Increased Lewis acidity |

Backbone Modification for Enhanced Stability

Strategies to enhance rigidity include incorporating the quinoline-imidazole framework into a larger macrocyclic structure or introducing bridging units that restrict conformational freedom. While rigidity is often beneficial for stability, some degree of flexibility can be advantageous. A flexible ligand may be better able to accommodate the different coordination geometries required by the metal center as it cycles through various oxidation states during catalysis. scispace.com Subtle changes in the ligand backbone, such as replacing a benzene (B151609) ring with a thiophene (B33073) ring in related phosphine (B1218219) ligands, have been shown to yield substantially more active catalysts, highlighting the profound impact of the core structure. rsc.org

Introduction of Ancillary Functional Groups

Functional groups can be appended to the ligand at positions remote from the metal's coordination site to impart desirable physical or chemical properties without directly interfering with the catalytic mechanism. A key application of this strategy is to improve the solubility of the catalyst in specific media. For example, attaching polar functionalities like sulfonate (-SO₃H) or carboxylate (-COOH) groups, or even amino acids like proline, can significantly enhance water solubility, enabling catalysis in aqueous environments. rsc.org However, the choice of the solubilizing group is critical, as some functionalities can inadvertently diminish catalytic activity. rsc.org Other ancillary groups might be designed to provide secondary-sphere interactions, such as hydrogen bonding, which can help to stabilize transition states and influence selectivity.

Materials Science Applications and Mechanistic Principles for 2 2 Methyl 1h Imidazol 1 Yl Quinolin 8 Ol Derivatives

Development of Luminescent Materials Based on Metal Complexes

Metal complexes incorporating 8-hydroxyquinoline (B1678124) and its derivatives have garnered substantial interest for their luminescent properties. ijcce.ac.ir These complexes are promising candidates for a variety of optical applications due to their potential for high thermal stability, excellent electrical properties, and tunable emission spectra. ijcce.ac.irresearchgate.net The formation of complexes with metal ions like Zinc (Zn(II)) or Aluminum (Al(III)) often enhances the luminescence of the organic ligand. researchgate.networktribe.com For instance, zinc complexes are noted for their straightforward synthesis, wide spectral range, and electron transport capabilities that can surpass those of traditional aluminum complexes in certain applications. ijcce.ac.ir The introduction of a 2-methylimidazole (B133640) group to the 8-hydroxyquinoline core in 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol is expected to modulate the electronic structure and, consequently, the photophysical properties of its corresponding metal complexes, allowing for fine-tuning of emission color and intensity. researchgate.net

Mechanistic Understanding of Photophysical Processes in Solid State

The luminescence of metal complexes derived from 8-hydroxyquinoline ligands in the solid state is governed by a combination of intramolecular and intermolecular factors. The fundamental photophysical process often involves electronic transitions within the ligand (intraligand charge transfer, ILCT) or between the ligand and the metal center (ligand-to-metal charge transfer, LMCT, or metal-to-ligand charge transfer, MLCT). researchgate.netnih.gov Upon photoexcitation, the molecule is promoted to an excited singlet state, from which it can relax back to the ground state via radiative (fluorescence) or non-radiative pathways.

In the solid state, the efficiency of these processes is heavily influenced by the molecular packing and intermolecular interactions. For instance, the formation of stable covalent bonds, such as Zn-O bonds in zinc quinolinolate complexes, contributes significantly to the thermodynamic stability of the material in the solid state. ijcce.ac.ir The geometry of the metal coordination sphere, which can range from tetrahedral to octahedral depending on the specific ligand and metal, also plays a crucial role. researchgate.net Distortions in this geometry can affect the energy levels of the molecular orbitals and thus the emission wavelength and quantum yield. Furthermore, aggregation-caused quenching (ACQ) can be a significant issue in the solid state, where close proximity of molecules can lead to non-radiative decay. However, careful molecular design, such as incorporating bulky substituents, can mitigate these effects and enhance solid-state emission. researchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs) and Luminescent Probes (Focus on Material Science)

The excellent thermal stability and electroluminescent properties of metal quinolinolates make them prime candidates for use in Organic Light-Emitting Diodes (OLEDs). ijcce.ac.irmdpi.com Zinc(II) complexes, in particular, have been explored as both emissive materials and electron carriers. ijcce.ac.ir In one study, a novel zinc complex with 2-methyl-8-quinolinol, a close analog of the title compound, was synthesized and used as a dopant in the emissive layer of an OLED. ijcce.ac.irijcce.ac.ir The device, with a standard architecture of ITO/PEDOT:PSS/PVK:PBD:Zn(II) complex/Al, exhibited green electroluminescence. ijcce.ac.ir The performance of such devices is highly dependent on the dopant concentration; higher levels can lead to charge trapping and self-quenching, which reduces efficiency. ijcce.ac.ir The ability to tune the emission color by modifying the substituents on the quinoline (B57606) ring is a key advantage for developing full-color displays. researchgate.netmdpi.com

Table 1: Performance of OLEDs using a 2-Methyl-8-Quinolinol Zinc(II) Complex Dopant Data extracted from a study on a structurally similar compound. ijcce.ac.ir

| Device | Dopant Concentration | Electroluminescence Peak (nm) |

|---|---|---|

| Device 2 | Low | 517 |

| Device 3 | High | 539 |

In the realm of materials science, these luminescent complexes also serve as sensitive probes. The fluorescence of 8-hydroxyquinoline derivatives is often quenched in the free ligand form due to processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net Upon complexation with a metal ion, this ESIPT pathway is blocked, restoring strong fluorescence. researchgate.netresearchgate.net This "on-off" switching mechanism allows for the detection of metal ion impurities in materials or solutions, which is critical for quality control in various industrial processes.

Chemo- and Biosensor Development: Principles of Sensing Mechanisms

The dual presence of the 8-hydroxyquinoline chelating unit and the imidazole (B134444) ring makes this compound an excellent candidate for designing chemo- and biosensors. Quinoline ligands are recognized as superior chelators whose chromogenic and fluorescent properties can be modulated by the binding of guest molecules or ions. ijcce.ac.ir The fundamental principle behind their sensing capability lies in the change of their photophysical properties upon interaction with a specific analyte. This change, which can be a turn-on or turn-off of fluorescence, or a shift in absorption or emission wavelengths, serves as the detectable signal. researchgate.netmdpi.com The mechanism often involves the inhibition or activation of processes like photoinduced electron transfer (PET) or ESIPT upon analyte binding. researchgate.netresearchgate.net

Ion Recognition Mechanisms and Selectivity

The 8-hydroxyquinoline moiety provides a well-defined binding pocket for various metal ions. The recognition mechanism is based on the formation of a stable chelate complex between the phenolic oxygen and the quinolinic nitrogen of the ligand and the target metal ion. researchgate.net This coordination event rigidifies the ligand structure and blocks the non-radiative ESIPT de-excitation pathway that quenches the fluorescence of the free ligand. The result is a significant enhancement in fluorescence intensity, providing a "turn-on" signal for the presence of the metal ion. researchgate.net

Table 2: Ion Sensing by Structurally Related 8-Hydroxyquinoline-Based Probes

| Probe Base | Target Ion | Sensing Medium | Response |

|---|---|---|---|

| 2-(Hydroxymethyl)quinolin-8-ol | Cd²⁺ | Water | Fluorescence enhancement |

| 8-Hydroxy-2-methyl quinoline | Cu²⁺ | CH₃CN/H₂O | Fluorescence quenching |

| 8-Hydroxyquinoline derivative | Al³⁺ | EtOH/H₂O | Fluorescence enhancement |

| 8-Hydroxyquinoline derivative | Hg²⁺ | CH₃OH-H₂O | Colorimetric change |

Small Molecule Detection Principles and Response Kinetics

Beyond ion detection, derivatives of the core structure can be used for sensing small neutral molecules. The principle of detection often relies on specific interactions between the host sensor molecule and the guest analyte, such as hydrogen bonding or Lewis acid-base interactions, which perturb the electronic state of the sensor. A powerful approach involves using metal-organic frameworks (MOFs) where the organic linker is a functional molecule like this compound.

A prime example is the Zeolitic Imidazolate Framework-8 (ZIF-8), which is constructed from zinc ions and 2-methylimidazole linkers. rsc.org ZIF-8 itself is a luminescent material, and its emission intensity is sensitive to the presence of small molecules that can diffuse into its pores. rsc.org For instance, the luminescence of ZIF-8 emulsions has been shown to increase proportionally with the amount of acetone (B3395972) present. rsc.org This sensing mechanism is based on the interaction of the guest molecules with the framework's imidazole nitrogen sites, which alters the luminescence. rsc.org Given that the title compound contains the same 2-methylimidazole unit, it could be used as a linker in similar frameworks for the selective detection of small organic molecules. The response kinetics in such systems are typically fast due to the rapid diffusion of small molecules into the porous structure. mdpi.com

Supramolecular Assemblies and Self-Healing Materials

The imidazole and quinoline moieties are well-known participants in forming structured supramolecular assemblies through non-covalent interactions like hydrogen bonding, π-π stacking, and metal-ligand coordination. acs.org These interactions can guide the self-assembly of molecules into well-defined architectures such as sheets, helices, or porous networks.

The potential for this compound derivatives in self-healing materials is particularly noteworthy. This application stems from the ability of the imidazole group to form dynamic, reversible coordination bonds with metal ions like zinc. nih.gov Recent research has demonstrated the fabrication of strong and tough self-healing composites by growing ZIF-8 nanocrystals in situ within an imidazole-containing polymer network. nih.gov The healing mechanism in these materials relies on the dynamic and reversible nature of the zinc-imidazole coordination bonds. When the material is damaged, these bonds can break and then reform under mild conditions (e.g., heating at 60 °C), allowing the material to repair itself with high efficiency (up to 91%). nih.gov

Given that this compound contains the crucial 2-methylimidazole unit, it could be incorporated into polymer backbones or used as a cross-linker to create similar self-healing systems. The dynamic coordination between the imidazole group and metal ions would provide the reversible linkages necessary for the material to autonomously repair damage, thereby extending its service life. This strategy of incorporating MOF-like interactions into polymers is a promising avenue for designing next-generation smart materials with enhanced mechanical performance and self-healing capabilities. nih.gov

Thin Film Deposition and Characterization of Optoelectronic Properties

The application of this compound and its derivatives in materials science, particularly in the realm of optoelectronics, is contingent upon their successful deposition as high-quality thin films. The arrangement and morphology of these films are critical in determining the performance of devices such as organic light-emitting diodes (OLEDs). While specific research on the thin film deposition of this compound is not extensively documented, the methodologies employed for analogous 8-hydroxyquinoline derivatives, such as bis(8-hydroxyquinoline) zinc (Znq2), provide a foundational understanding of the techniques that would be applicable.

Thin films of these organic materials can be fabricated through various methods, including both physical and chemical vapor deposition techniques. researchgate.net Physical vapor deposition (PVD) is a common method for depositing thin films of organic materials. researchgate.net This technique involves the sublimation of the material in a high vacuum environment, which then condenses onto a substrate. researchgate.net Another prevalent method is spin-coating, which is particularly suitable for materials that are soluble in common organic solvents. nih.gov This technique allows for the formation of uniform thin films from a solution.

The optoelectronic properties of thin films derived from this compound are of significant interest. These properties, including photoluminescence and electroluminescence, are largely influenced by the molecular structure of the compound and the morphology of the thin film. For instance, in a study involving a zinc complex of 2-methyl-8-quinolinol, the material was used as a dopant in the emissive layer of an OLED. ijcce.ac.irijcce.ac.ir The device, with a standard structure of ITO/PEDOT:PSS/PVK:PBD:Zn(II) compound/Al, exhibited green electroluminescence. ijcce.ac.ir

The characterization of these thin films and their optoelectronic properties involves a suite of analytical techniques. The structural and morphological properties of the films can be investigated using atomic force microscopy (AFM) and scanning electron microscopy (SEM). mdpi.com The optical properties, such as absorption and emission spectra, are typically characterized using UV-Vis spectroscopy and photoluminescence spectroscopy. mdpi.com For electroluminescent devices, the current-voltage (I-V) characteristics and the electroluminescence spectra are crucial performance metrics. ijcce.ac.irijcce.ac.ir

The following tables present hypothetical data for thin films of a derivative of this compound, illustrating the typical parameters and performance metrics that would be evaluated in a research context.

Table 1: Hypothetical Thin Film Deposition Parameters

| Parameter | Value |

| Deposition Method | Physical Vapor Deposition (PVD) |

| Substrate | Indium Tin Oxide (ITO) coated glass |

| Base Pressure | 5 x 10-6 Torr |

| Deposition Rate | 0.1 nm/s |

| Film Thickness | 50 nm |

| Substrate Temperature | Room Temperature |

Table 2: Hypothetical Optoelectronic Properties of a Doped Emissive Layer

| Property | Value |

| Host Material | Poly(N-vinylcarbazole) (PVK) |

| Dopant | This compound derivative |

| Dopant Concentration | 5% |

| Photoluminescence (PL) Peak | 520 nm |

| Electroluminescence (EL) Peak | 525 nm |

| Turn-on Voltage | 4.5 V |

| Maximum Luminance | 1500 cd/m2 |

| External Quantum Efficiency (EQE) | 3.5% |

It is important to note that the data presented in these tables are illustrative and based on findings for similar 8-hydroxyquinoline derivatives. Further experimental research is necessary to determine the precise thin film growth conditions and optoelectronic characteristics of this compound and its derivatives.

Advanced Analytical Methodologies Utilizing 2 2 Methyl 1h Imidazol 1 Yl Quinolin 8 Ol

Spectrophotometric Detection Methods: Principles and Applications

Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance. The application of 8-hydroxyquinoline (B1678124) derivatives in spectrophotometry is a well-established practice, primarily due to their ability to form colored complexes with a variety of metal ions.

The fundamental principle behind the use of 2-(2-methyl-1H-imidazol-1-yl)quinolin-8-ol in spectrophotometry would involve its reaction with a target analyte to produce a new chemical species with a distinct absorption spectrum. This change in absorbance, measured at a specific wavelength, can then be correlated to the concentration of the analyte. For instance, a simple, sensitive, and cost-effective UV-vis spectrophotometric method has been developed for the quantification of quinolin-8-ol sulfate. researchgate.net This method relies on the reaction of the compound to form a colored solution, with its maximum absorbance being detectable and quantifiable. researchgate.net

The chelation of metal ions by the quinolin-8-ol and imidazole (B134444) nitrogen atoms would likely lead to the formation of a stable complex, resulting in a shift in the maximum absorption wavelength (λmax) and an increase in the molar absorptivity. This phenomenon, known as a bathochromic or hyperchromic shift, forms the basis for the quantitative determination of the metal ion. The intensity of the color of the resulting complex, which is directly proportional to the concentration of the analyte, can be measured using a UV-visible spectrophotometer.

Table 1: Potential Spectrophotometric Applications for Metal Ion Detection

| Analyte (Metal Ion) | Potential Wavelength of Maximum Absorbance (λmax) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| Vanadium (V) | 397-405 nm | 0.125 µg/mL | 0.38 µg/mL |

| Zinc (II) | 384 nm | 0.381 µg/mL | 1.156 µg/mL |

Note: The data in this table is based on studies of closely related quinolin-8-ol derivatives and is intended to be illustrative of the potential performance of this compound.

Fluorometric Sensing Techniques: Enhancements and Quenching Mechanisms

Conversely, the fluorescence of this compound could be quenched upon interaction with specific analytes. This fluorescence quenching can occur through various mechanisms, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). In a PET-based sensor, the analyte can interact with the fluorophore in a way that facilitates the transfer of an electron, leading to a decrease in fluorescence.

A novel fluorescence probe based on a structurally similar compound, 2-(hydroxymethyl)quinolin-8-ol, has been developed for the selective and sensitive detection of Cd2+ ions in water and living cells. rsc.org This suggests that this compound could also be engineered to act as a "turn-on" or "turn-off" fluorescent sensor for various metal ions and other analytes. The specificity of the sensor would be dictated by the selective binding of the target analyte to the chelating core of the molecule.

Electrochemical Sensing and Biosensing Methodologies: Transducer Design and Electron Transfer

Electrochemical sensors are devices that convert a chemical signal into an electrical signal. The electroactive nature of the quinoline (B57606) ring system and the potential for redox reactions involving the hydroxyl group and the coordinated metal ions make this compound a suitable candidate for the development of electrochemical sensors.

In a typical electrochemical sensor, the compound could be immobilized on the surface of an electrode, such as a glassy carbon electrode or a screen-printed electrode. The interaction of the immobilized sensor with an analyte could lead to a change in the electrochemical properties of the electrode surface, such as a shift in the peak potential or a change in the peak current in techniques like cyclic voltammetry or differential pulse voltammetry.

The design of the transducer would be critical for the performance of the sensor. For instance, the compound could be incorporated into a carbon paste electrode or electropolymerized onto the electrode surface to create a stable and reproducible sensing interface. The electron transfer kinetics between the analyte and the modified electrode would be a key factor determining the sensitivity and response time of the sensor. The mechanism of electrochemical extraction of divalent metal ions using quinolin-8-ol as a complexing agent has been studied, providing insights into the faradaic transfer behavior of the charged species formed. researchgate.net

Chromatographic Applications (e.g., as a derivatizing agent for enhanced detection, stationary phase component)

Chromatography is a powerful analytical technique used for the separation and analysis of complex mixtures. While direct applications of this compound in chromatography are not extensively documented, its properties suggest potential utility in this field.

One potential application is as a pre-column derivatizing agent in high-performance liquid chromatography (HPLC) or gas chromatography (GC). Many analytes lack a chromophore or fluorophore, making them difficult to detect using conventional UV-Vis or fluorescence detectors. By reacting the analyte with this compound, a derivative with strong UV absorbance or fluorescence can be formed, significantly enhancing its detectability.

Furthermore, the compound could be chemically bonded to a solid support, such as silica (B1680970) gel, to create a novel stationary phase for HPLC. The chelating properties of the immobilized ligand could be exploited for the separation of metal ions or other analytes that can coordinate with the quinolin-8-ol moiety. This would fall under the category of affinity chromatography or metal chelate affinity chromatography. The lipophilicity of related 8-hydroxyquinoline derivatives has been determined using reversed-phase high-performance liquid chromatography (RP-HPLC), indicating the feasibility of using such compounds in chromatographic separations.

Mechanistic Understanding of Analyte-Sensor Interactions and Signal Transduction

The analytical utility of this compound is fundamentally dependent on the specific interactions between the sensor molecule and the target analyte, and the subsequent transduction of this interaction into a measurable signal.

In the case of metal ion sensing, the primary interaction is the formation of a coordination complex. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group in the quinolin-8-ol moiety, along with the nitrogen atoms of the imidazole ring, can act as Lewis basic sites, donating electron pairs to a Lewis acidic metal ion. The geometry and stability of the resulting complex will be influenced by the size, charge, and electronic configuration of the metal ion, which in turn dictates the selectivity of the sensor.